7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide

Physicochemical profiling Drug-likeness optimization ADME prediction

Researchers requiring modular BTD-core diversification face a gap: most derivatives lack orthogonal reactive handles. 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide (CAS 41512-11-2) resolves this by combining C7-Br for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) with C4-sulfonamide for Zn²⁺-mediated enzyme recognition. • Orthogonal reactivity: bromine enables systematic SAR expansion while sulfonamide retains target engagement at carbonic anhydrases • Enables unsymmetrical D-A OLED/OPV architectures inaccessible via 4,7-dibromo-BTD • LogP 1.10; Ro5-compliant; pharmacological precedent established in antiparasitic assays (Mikhailitsyn, 1973) Supplied at ≥98% purity; sealed dry storage; available for immediate global dispatch.

Molecular Formula C6H4BrN3O2S2
Molecular Weight 294.2 g/mol
Cat. No. B13588275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide
Molecular FormulaC6H4BrN3O2S2
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C6H4BrN3O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)
InChIKeyNYPNWAYAZYXQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide: Core Properties & Identity


7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide (CAS 41512-11-2) is a heterocyclic building block belonging to the 2,1,3-benzothiadiazole (BTD) class, characterized by an electron-deficient fused aromatic core bearing a bromine atom at position 7 and a primary sulfonamide group at position 4 . With molecular formula C₆H₄BrN₃O₂S₂ and molecular weight 294.15 g/mol, it combines two chemically orthogonal functionalities—a halogen capable of participating in Pd-catalyzed cross-coupling reactions and a sulfonamide moiety recognized as a privileged pharmacophore for enzyme inhibition—within a single compact scaffold [1]. First reported by Mikhailitsyn in 1973, the compound and its derivatives (acid chloride, amides, sulfinic acid, ethylsulfonyl analog) were synthesized and evaluated for pharmacological activity, establishing early precedent for biological relevance [2]. This dual reactivity profile underpins its procurement value for medicinal chemistry, materials science, and synthetic methodology development.

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide: Irreplaceable vs Analogs


Attempts to substitute 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide with structurally related benzothiadiazole derivatives introduce critical functional deficits that compromise downstream synthetic or biological utility. The unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide lacks a halogen leaving group at position 7, eliminating the possibility of Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) for modular diversification [1]. Conversely, 4,7-dibromo-2,1,3-benzothiadiazole possesses two bromine atoms but entirely lacks the sulfonamide pharmacophore, removing the capacity for hydrogen-bond-mediated target engagement with enzymes such as carbonic anhydrases and sulfonamide-sensitive receptors . The 5-chloro positional isomer introduces a different halogen at a distinct ring position, altering steric and electronic properties and thereby modifying cross-coupling regioselectivity and biological recognition . Only the precise 7-bromo-4-sulfonamide substitution pattern simultaneously preserves both the synthetic handle and the biologically active functional group, making generic replacement chemically and pharmacologically untenable.

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide: Quantitative Evidence vs Analogs


Lipophilicity Modulation Over Unsubstituted Parent

The introduction of bromine at position 7 produces a substantial shift in computed lipophilicity compared with the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide parent scaffold. The target compound exhibits a computed LogP of 1.10 (XLogP3-based estimate) versus 0.4 for the parent compound lacking halogen substitution, representing an approximately 2.75-fold increase in predicted octanol-water partition coefficient [1]. This intermediate lipophilicity positions the compound favorably for membrane permeability in cellular assays, while avoiding the excessive hydrophobicity (LogP 3.2–3.5) of 4,7-dibromo-2,1,3-benzothiadiazole, which lacks the polarity-contributing sulfonamide group entirely . The balanced LogP value of ~1.1 aligns with established drug-likeness guidelines (optimal range 1–3) and is directly attributable to the synergistic effect of bromine (lipophilic) and sulfonamide (polar) substituents on the benzothiadiazole core.

Physicochemical profiling Drug-likeness optimization ADME prediction

Polar Surface Area: Sulfonamide vs Non-Sulfonamide Analog

The topological polar surface area (TPSA) of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide is computed at 85.94 Ų, reflecting the contribution of the sulfonamide group (one H-bond donor, five H-bond acceptors) . This value is approximately 59% larger than the TPSA of 4,7-dibromo-2,1,3-benzothiadiazole (54.02 Ų), which possesses only two nitrogen H-bond acceptors and zero H-bond donors . The elevated TPSA of the target compound directly indicates the capacity of the sulfonamide moiety to engage in directed hydrogen-bond interactions with biological targets—a feature entirely absent in the dibromo analog, which is limited to passive π-stacking and van der Waals interactions characteristic of the electron-deficient BTD core. The presence of a primary sulfonamide furthermore enables ionization-dependent solubility modulation (predicted pKa ~8.9–9.0 for the sulfonamide NH₂), a property not available in the non-sulfonamide comparator series [1].

Molecular recognition Hydrogen bonding Enzyme inhibition

Orthogonal Reactivity: Amine Substitution at Bromine

Mikhailitsyn (1973) demonstrated that the bromine atom in amide derivatives of 7-bromobenzo[2,1,3]thiadiazole-4-sulfonic acid, as well as in the corresponding 4-ethylsulfonyl derivative, is 'readily replaced by an amine' under conditions that leave the sulfonamide/sulfonyl functionality intact [1]. This orthogonal reactivity profile—wherein the C7 bromine serves as a nucleophilic substitution site while the C4 sulfonamide remains chemically competent for further transformation or biological target engagement—distinguishes this compound from non-halogenated benzothiadiazole sulfonamides, which require pre-functionalization before diversification, and from 4,7-dibromo-2,1,3-benzothiadiazole, where both positions are susceptible to substitution, complicating regioselective modification. The same study also reported conversion to the sulfinic acid and onward to the ethylsulfonyl derivative, establishing a validated multi-step derivatization pathway from a single precursor [1]. Pharmacological, antimalarial, and antihelminthic investigations were performed on the synthesized compounds, confirming biological relevance of the scaffold in an early medicinal chemistry context [1].

Synthetic methodology Nucleophilic aromatic substitution Derivatization chemistry

Drug-Likeness Profile: Lipinski Compliance

Applying Lipinski's Rule of Five criteria, 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide exhibits a favorable drug-likeness profile: molecular weight 294.15 g/mol (≤500), computed LogP 1.10 (≤5), one hydrogen bond donor (≤5), and five hydrogen bond acceptors (≤10), yielding zero Ro5 violations . In contrast, 4,7-dibromo-2,1,3-benzothiadiazole, while also Ro5-compliant by MW (293.97) and LogP (3.22), possesses zero H-bond donors and only two H-bond acceptors, a profile that is less conducive to specific enzyme active-site interactions and may increase promiscuous binding risk [1]. For the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide (MW 215.3, LogP 0.4), the very low lipophilicity may limit passive membrane diffusion despite formal Ro5 compliance [2]. The target compound thus occupies a 'sweet spot' in oral drug space—adequate lipophilicity for permeability, sufficient polarity for solubility, and the sulfonamide H-bond donor required for target engagement—that is not simultaneously achieved by any single comparator within the benzothiadiazole class.

Drug-likeness Pharmacokinetic prediction Lead optimization

7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide: Application Scenarios


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Discovery

The primary sulfonamide at C4 enables direct engagement with the catalytic zinc ion in carbonic anhydrase (CA) active sites, a binding mode well-established for aromatic sulfonamides across CA isoforms including hCA I, II, IX, and XII [1]. Simultaneously, the bromine at C7 provides a synthetic handle for Suzuki–Miyaura, Stille, or Sonogashira cross-coupling to introduce aryl, heteroaryl, or alkynyl substituents, enabling systematic structure–activity relationship (SAR) exploration at a position distal to the pharmacophore. This contrasts with 4,7-dibromo-2,1,3-benzothiadiazole (no sulfonamide, incapable of zinc coordination) and 2,1,3-benzothiadiazole-4-sulfonamide (no cross-coupling handle, limited to pre-existing derivatives). The balanced LogP of 1.10 further supports cell permeability in whole-cell CA inhibition assays .

Organic Electronics: Unsymmetrical Donor–Acceptor Luminophores

The electron-deficient 2,1,3-benzothiadiazole core is a widely adopted acceptor unit in donor–acceptor (D–A) type organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials [2]. The C7 bromine enables Pd-catalyzed cross-coupling to install electron-rich donor moieties (e.g., triphenylamine, carbazole, thiophene derivatives) with regiochemical precision. Unlike the symmetrically substituted 4,7-dibromo-2,1,3-benzothiadiazole—which yields symmetric D–A–D architectures—the mono-brominated 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide permits construction of unsymmetrical D–A systems where the sulfonamide group can serve as a second functionalization site or as a polarity-modulating substituent influencing film morphology and charge transport properties.

Chemical Biology: Bifunctional Probe Synthesis

The orthogonal reactivity of the C7 bromine and C4 sulfonamide supports the construction of bifunctional chemical probes. The bromine can be exploited for installation of a fluorophore, affinity tag (e.g., biotin), or photoreactive group via cross-coupling, while the sulfonamide retains the capacity for reversible, non-covalent interaction with biological targets (e.g., carbonic anhydrases, sulfonamide-binding receptors). This dual functionality is not accessible with the dibromo analog (no recognition element) or the non-halogenated parent (no conjugation site). The intermediate lipophilicity (LogP 1.10) and Ro5 compliance further favor compatibility with biochemical assay conditions .

Antiparasitic Drug Discovery: Historical Antimalarial & Antihelminthic Activity

The foundational work by Mikhailitsyn (1973), conducted at the Martsinovskii Institute of Medicinal Parasitology and Tropical Medicine, included pharmacological evaluation of the synthesized benzothiadiazole sulfonamide derivatives for antimalarial and antihelminthic activity [1]. Although quantitative IC₅₀ or MIC values from this early study are not publicly accessible in digitized form, the historical precedent establishes biological validation of the scaffold in antiparasitic contexts. Modern procurement of 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide enables re-evaluation of this chemotype against contemporary resistant strains using current assay platforms, leveraging the C7 bromine for hit-to-lead optimization via parallel synthesis—a capability that the non-halogenated parent scaffold cannot support.

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